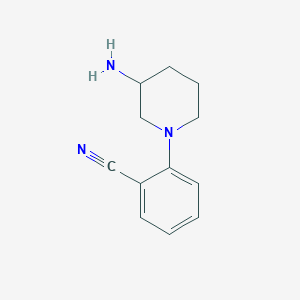

2-(3-Aminopiperidin-1-yl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-aminopiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-8-10-4-1-2-6-12(10)15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHNNFGUPRUJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Route

The synthesis of 2-(3-aminopiperidin-1-yl)benzonitrile typically involves the following key steps:

- Step 1: Preparation of a chloropyrimidine intermediate bearing a benzonitrile moiety.

- Step 2: Methylation of the intermediate to introduce a methyl group on the pyrimidine ring.

- Step 3: Nucleophilic substitution of the chlorine atom with (R)-3-aminopiperidine to form the target compound.

- Step 4: Conversion to pharmaceutically acceptable salts such as hydrochloride or benzoate salts.

- Step 5: Purification and crystallization to obtain high-purity crystalline forms.

Detailed Process Description

Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate)

- The process begins with the reaction of 6-chloropyrimidine-2,4(1H,3H)-dione with 2-(bromomethyl)benzonitrile in the presence of a suitable base and solvent (e.g., toluene).

- The reaction mixture is maintained at 25-30°C during addition and then heated to 105-110°C for 2 hours to complete the reaction.

- After reaction, the mixture is cooled, and water is added to quench and facilitate isolation of the intermediate compound.

Methylation Step

- The intermediate is methylated using dimethyl sulfate as the methylating agent.

- The methylation is carried out in a suitable solvent with a base, typically at temperatures ranging from 20°C up to the reflux temperature of the solvent.

- Dimethyl sulfate is used in a molar ratio of 2.5 to 3.0 per mole of the intermediate to ensure complete methylation.

- This step yields 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

Substitution with (R)-3-Aminopiperidine

- The methylated intermediate is reacted with (R)-3-aminopiperidine free base or its acid addition salt.

- The reaction is performed in the presence of a suitable base and solvent, typically at 25-30°C.

- This nucleophilic substitution replaces the chlorine atom with the 3-aminopiperidin-1-yl group, yielding this compound derivatives.

Salt Formation and Purification

- The free base compound is converted into hydrochloride or benzoate salts by treatment with appropriate acid sources such as methanol-HCl, ethanol-HCl, isopropyl alcohol-HCl, or benzoic acid in dichloromethane.

- The hydrochloride salt is often prepared using isopropyl alcohol-HCl at 25-30°C, followed by cooling to 10-15°C to precipitate the salt.

- Crystalline forms (e.g., crystalline form-A) of the benzoate salt are obtained by recrystallization from suitable solvents such as hydrocarbons, chloro solvents, ethers, esters, polar aprotic solvents, ketones, nitriles, or alcohols.

Process Improvements and Advantages

- The use of dimethyl sulfate as a methylating agent is highlighted as cost-effective and efficient.

- Mild and safer reagents are employed throughout the synthesis to enhance safety and reduce environmental impact.

- Optimized temperature controls during methylation and substitution steps improve yield and product quality.

- The process allows for the preparation of high-purity crystalline salts suitable for pharmaceutical applications.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |

|---|---|---|---|---|

| 1. Intermediate formation | 6-Chloropyrimidine-2,4-dione + 2-(bromomethyl)benzonitrile + base | 25-30°C (addition), then 105-110°C (reaction) | Toluene | Slow addition, 2 hours reaction time |

| 2. Methylation | Dimethyl sulfate (2.5-3.0 mol eq.) + base | 20°C to reflux | Suitable solvent | Efficient methylation, improved yield |

| 3. Nucleophilic substitution | (R)-3-Aminopiperidine + base | 25-30°C | Suitable solvent | Substitution of chlorine by aminopiperidine |

| 4. Salt formation | HCl sources (e.g., isopropyl alcohol-HCl), benzoic acid | 10-30°C | Alcohols, dichloromethane | Formation of hydrochloride or benzoate salts |

| 5. Purification and crystallization | Recrystallization from solvents or solvent mixtures | Ambient to cooling | Hydrocarbons, ethers, esters, polar aprotic solvents | Obtains crystalline form-A salts |

Research Findings and Considerations

- The improved process described in patent WO2016139677A1 demonstrates significant enhancements over prior art by employing milder reagents and cost-effective methylation agents, which results in higher yields and better purity of this compound salts.

- The control of reaction temperatures during methylation and substitution steps is critical to avoid side reactions and degradation.

- The choice of solvent for recrystallization strongly influences the crystalline form and purity, which is crucial for pharmaceutical formulation stability.

- Alternative methods for salt formation using various hydrochloride sources provide flexibility in manufacturing depending on available materials and desired salt properties.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Aminopiperidin-1-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or amides.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Aminopiperidin-1-yl)benzonitrile has found applications in several scientific research areas:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a probe in biological studies to investigate enzyme interactions and binding affinities.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(3-Aminopiperidin-1-yl)benzonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific biological system it is interacting with.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

DPP-4 Inhibitors with Benzonitrile Moieties

Alogliptin vs. Sitagliptin and Vildagliptin

- Sitagliptin : A first-generation DPP-4 inhibitor with a triazolopiperazine scaffold. In molecular docking studies, sitagliptin exhibits a higher binding energy (-330.8 kJ/mol) compared to alogliptin’s core structure (-291.2 kJ/mol), indicating stronger enzyme interaction .

- Vildagliptin: Contains a cyanopyrrolidine group instead of benzonitrile. Its shorter half-life (2–3 hours) necessitates twice-daily dosing, unlike alogliptin’s once-daily regimen .

Lead Quinazolinone Derivatives

A study on quinazolinone-based DPP-4 inhibitors revealed that 2-{[2-(3-aminopiperidin-1-yl)quinazolin-4-one-3-yl]methyl}benzonitrile (lead compound) shares structural similarities with alogliptin but shows distinct binding interactions. For example, compound 5f from this series mimics the lead’s orientation but with reduced potency compared to sitagliptin .

Cytotoxic Benzonitrile Derivatives

Benzonitrile derivatives with cytotoxic activity, such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) , demonstrate strong activity against breast cancer cell lines (MCF-7, MDA-MB-231). Unlike alogliptin, these compounds feature triazole and halogen substituents, prioritizing anticancer over antidiabetic effects (Table 1) .

Structural Analogs with Modified Piperidine/Piperazine Rings

- 3-(4-Oxopiperidin-1-yl)benzonitrile: Replaces the 3-aminopiperidine with a 4-oxopiperidine group.

- 2-(3-Oxopiperazin-1-yl)benzonitrile : Incorporates a piperazine ring with a ketone group. The altered heterocycle disrupts hydrogen-bonding capacity, further differentiating it from alogliptin’s pharmacophore .

Key Comparative Data

Table 1: Structural and Functional Comparison of Select Compounds

Biologische Aktivität

2-(3-Aminopiperidin-1-yl)benzonitrile, also known as 2-(3-aminopiperidin-1-yl)methylbenzonitrile hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article examines the compound's biological activity, including its antimicrobial properties, structure-activity relationships (SAR), and preliminary toxicity assessments, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.76 g/mol. The compound features a benzonitrile moiety linked to a piperidine ring, which contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Initial studies have demonstrated its effectiveness against a range of bacteria, showing promising results compared to conventional antibiotics.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.004 | 0.008 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Bacillus cereus | 0.011 | 0.020 |

| Enterobacter cloacae | 0.004 | 0.008 |

MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration

A notable study highlighted that derivatives of this compound demonstrated MIC values as low as 0.004 mg/mL against Enterobacter cloacae, indicating its potential as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies have identified critical structural features that enhance the biological activity of this compound:

- Methoxy Group : Essential for improving solubility and bioavailability.

- Piperidine Ring : Contributes to effective interaction with target proteins.

These modifications can significantly influence the compound's efficacy against various pathogens.

Case Studies

A peer-reviewed study focused on the antibacterial activity of derivatives related to this compound found that certain modifications led to improved activity profiles against resistant bacterial strains . The study emphasized the importance of optimizing structural components to enhance therapeutic efficacy while minimizing resistance development.

Toxicity and Safety Profile

Preliminary toxicity assessments are crucial for determining the safety profile of this compound in potential therapeutic applications. Current research efforts are focused on evaluating cytotoxicity through assays like MTT against normal cell lines. Initial findings suggest that the compound displays acceptable safety margins, but further studies are warranted to fully understand its toxicity profile .

Q & A

What are the established synthetic routes for 2-(3-aminopiperidin-1-yl)benzonitrile, and what are the critical parameters affecting yield?

Advanced Research Question

The synthesis typically involves nucleophilic substitution or coupling reactions between 3-aminopiperidine derivatives and activated benzonitrile intermediates. Key parameters include:

- Reagent stoichiometry : Excess 3-aminopiperidine (1.5–2.0 equivalents) improves yield by driving the reaction to completion .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for analogous benzonitrile derivatives .

- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to achieve >70% yield .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical to isolate the product from by-products like unreacted starting materials .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Methodological approaches :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% required for pharmacological studies) .

- NMR spectroscopy : Confirm structural integrity via ¹H NMR (e.g., aromatic protons at δ 7.4–7.8 ppm and piperidine NH₂ signals at δ 1.5–2.2 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks at m/z 228.1 (theoretical molecular weight: 227.3 g/mol) .

What molecular docking strategies are employed to study DPP-4 inhibition by this compound, and how do they compare to sitagliptin?

Advanced Research Question

Key methodologies :

- Active site mapping : Docking software (e.g., AutoDock Vina) identifies binding interactions with DPP-4 residues Tyr631, Glu206, and Arg125, which are critical for inhibitory activity .

- Comparative analysis : Unlike sitagliptin, which binds via a covalent interaction with Ser630, this compound forms hydrogen bonds with Tyr547 and hydrophobic interactions with the S1 pocket, reducing off-target effects .

- Validation : Co-crystallization studies (if available) or competitive binding assays (IC₅₀ values < 10 nM) validate docking predictions .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

Safety protocols :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- First aid : Immediate flushing with water for 15 minutes if exposed to eyes or skin, followed by medical consultation .

How do structural modifications of the piperidine and benzonitrile moieties influence DPP-4 inhibitory activity?

Advanced Research Question

Structure-activity relationship (SAR) insights :

- Piperidine substitution : Introducing methyl groups at the 3-position (as in Alogliptin analogs) enhances binding affinity by filling hydrophobic subpockets in DPP-4 .

- Benzonitrile functionalization : Fluorination at the 4-position (e.g., 4-fluoro-benzonitrile derivatives) improves metabolic stability and oral bioavailability .

- Amino group optimization : Conversion to a tertiary amine (e.g., N-methyl substitution) reduces off-target interactions with adenosine receptors .

What are the common sources of variability in bioactivity assays for this compound?

Advanced Research Question

Critical factors and mitigation strategies :

- Enzyme source variability : Recombinant human DPP-4 vs. animal-derived enzymes can yield differing IC₅₀ values. Standardize enzyme batches for consistency .

- Assay conditions : pH fluctuations (optimize to 7.4) and temperature (37°C) significantly impact activity. Use HEPES buffer for stability .

- Substrate competition : High concentrations of synthetic substrates (e.g., Gly-Pro-AMC) may mask inhibition. Titrate substrate levels to ≤10 μM .

- Data normalization : Include sitagliptin as a positive control in every assay run to account for inter-experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.